Desthiobiotin, specifically the enantiomer (-)-desthiobiotin, is a biotin derivative that plays a significant role in biochemical applications, particularly in affinity purification and labeling techniques. It is classified as a non-biotin analog due to its structural differences from biotin, which influence its binding properties to streptavidin. Desthiobiotin retains the ability to bind to streptavidin but with a significantly lower affinity compared to biotin, making it useful for applications requiring reversible capture of biomolecules.
Desthiobiotin is synthesized from biotin through chemical modifications. It is classified under biotin analogs and is often used in molecular biology for various applications, including protein labeling and purification. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Bio-Synthesis Inc., which provide desthiobiotin in different forms for research purposes.
The synthesis of (-)-desthiobiotin typically involves several steps, starting from biotin or its derivatives. Common methods include:
The synthesis can be achieved using standard organic chemistry techniques, including:
The molecular structure of (-)-desthiobiotin can be represented as follows:
The structure consists of a bicyclic ring system with a carboxylic acid group and an amine functional group, which are critical for its biological activity.
Desthiobiotin undergoes various chemical reactions that are essential for its functionality in biochemical applications:
These reactions are typically performed under controlled pH and temperature conditions to optimize yield and minimize degradation of sensitive biomolecules.
The mechanism of action for desthiobiotin primarily revolves around its interaction with streptavidin:
This property is particularly advantageous in applications requiring reversible capture, such as affinity chromatography and pull-down assays.
Desthiobiotin has diverse scientific applications:
The enzyme d-desthiobiotin synthetase (encoded by bioD) catalyzes the ATP-dependent condensation of 7,8-diaminopelargonic acid (DAPA) and bicarbonate to form (-)-desthiobiotin (DTB). This reaction is a committed step in biotin biosynthesis, particularly in Escherichia coli auxotrophs incapable of synthesizing biotin de novo. Cell-free extracts of E. coli K-12 mutants deficient in downstream biotin pathway genes retain DTB synthesis activity, confirming bioD's essential role in converting DAPA to DTB. Notably, DTB synthesis is amplified five-fold by bicarbonate (HCO₃⁻), indicating its function as an "active CO₂" donor for the ureido ring closure [1]. The enzyme is repressible by biotin in all tested strains except mutants blocked between DAPA and DTB, demonstrating feedback regulation [1].
Table 1: Enzymatic Steps in (-)-Desthiobiotin Synthesis
Substrate | Enzyme | Product | Cofactors | Regulatory Factors |
---|---|---|---|---|
7,8-Diaminopelargonic acid | d-Desthiobiotin synthetase (BioD) | (-)-Desthiobiotin | ATP, Mg²⁺, HCO₃⁻ | Repressed by biotin; requires bicarbonate |
The catalytic mechanism of d-desthiobiotin synthetase involves ATP hydrolysis to activate DAPA for carboxylation. Mg²⁺ is essential for ATP binding and stabilization of the transition state. Bicarbonate (HCO₃⁻) serves as the carbonyl donor for the ureido ring formation, with kinetic studies showing a Kₘ of 2.5 mM for HCO₃⁻ in E. coli extracts [1]. The reaction proceeds via carbamate formation, followed by dehydration to yield DTB. This ATP-dependence distinguishes BioD from other carboxylases and explains the energy investment required for biotin precursor synthesis. Mutations in the ATP-binding domain abolish activity, underscoring the irreplaceable role of ATP in DTB formation [1] [9].
BioD exhibits strict stereospecificity for the d-isomer of DAPA. Early studies using dl-7,8-diaminopelargonic acid in E. coli extracts revealed selective utilization of the d-enantiomer to yield exclusively (-)-desthiobiotin [1]. This enantiomeric preference is conserved across proteobacteria, including marine Alphaproteobacteria like Sulfitobacter spp., which possess bioB (biotin synthase) but lack upstream biotin pathway genes. Such organisms rely on environmental DTB or DAPA, which they convert to biotin via BioB [6] [8]. The bioY-bioB gene cluster in Azorhizobium caulinodans further enables direct uptake and conversion of DTB, highlighting ecological adaptations to substrate availability [8].
The E. coli biotin (bio) operon (bioABFCD) is regulated by the bifunctional protein BirA, which acts as both a biotin-protein ligase and a transcriptional repressor. BirA represses the bio operon when bound to biotinoyl-adenylate (biotin-AMP), its intermediate in biotinylation reactions. Superrepressor BirA mutants (e.g., G154D) exhibit enhanced DNA-binding affinity, repressing bio operon transcription even under biotin-limited conditions [3]. Mutant strains lacking birA or carrying derepressed bio operons (e.g., bioR mutants) overexpress bioD and other bio genes, leading to DTB accumulation. However, overexpression of the entire bioABFCD operon in recombinant strains does not proportionally increase DTB yield, indicating upstream bottlenecks (e.g., pimeloyl-CoA synthesis) [9].
Table 2: Biotin Operon Regulation in E. coli Mutants
Mutant Strain | Genetic Alteration | bioD Expression | DTB/Biotin Output | Key Observations |
---|---|---|---|---|
Wild-type (K-12) | None | Basal | Low | Repressed by biotin |
bioR (derepressed) | Regulatory gene deletion | High | 10,000× biotin vs. WT | Limited by early pathway steps |
BirA superrepressor (G154D) | Enhanced DNA binding | Suppressed | Undetectable | Lethal without biotin supply |
ΔbirA | Core repressor deletion | Constitutive | Moderate increase | AccB biotinylation impaired |
The bioD gene is co-transcribed with upstream genes (bioA, bioF) in the bio operon under control of dual promoters. BirA-biotinoyl-AMP complexes bind the bio operator (bioO), a 40-bp inverted repeat overlapping these promoters, sterically blocking RNA polymerase access [3]. In marine bacteria, metagenomic analyses reveal divergent bioD regulation: Gammaproteobacteria typically possess full bioFABD clusters, while 20% of Alphaproteobacteria (e.g., Celeribacter indicus) retain only bioB and bioY (biotin transporter). These organisms lack bioD but express bioB, enabling DTB scavenging and conversion [2] [6]. Transcriptomic data from Vibrio campbellii show bioD upregulation during exponential growth, coinciding with extracellular DTB secretion (up to 1.09 × 10⁶ molecules/cell), suggesting DTB’s role as a public good in microbial communities [6].
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